![molecular formula C31H21N B13147423 N-Phenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B13147423.png)
N-Phenyl-9,9'-spirobi[fluoren]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-9,9’-spirobi[fluoren]-4-amine is an organic compound that has garnered significant attention in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high thermal stability and excellent photophysical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-9,9’-spirobi[fluoren]-4-amine typically involves the Buchwald-Hartwig coupling reaction. This method employs palladium-catalyzed amination of aryl halides with amines. The reaction conditions often include the use of a base such as potassium tert-butoxide and a ligand like triphenylphosphine. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of N-Phenyl-9,9’-spirobi[fluoren]-4-amine follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves recrystallization and chromatography techniques to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenyl-9,9’-spirobi[fluoren]-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-Phenyl-9,9’-spirobi[fluoren]-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is explored for its potential in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism by which N-Phenyl-9,9’-spirobi[fluoren]-4-amine exerts its effects is primarily through its interaction with electronic states. The compound’s unique structure allows for efficient charge transport and emission of light. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which play crucial roles in its photophysical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9,9’-Spirobi[fluoren]-2-amine
- N-(4-(dibenzo[b,d]furan-4-yl)phenyl)-9,9’-spirobi[fluoren]-1-amine
- 2,7-bis(9,9-diphenylacridin-10(9H)-yl)-9,9’-spirobi[fluorene]
Uniqueness
N-Phenyl-9,9’-spirobi[fluoren]-4-amine stands out due to its high thermal stability and excellent photophysical properties, making it a preferred choice for OLED applications. Its unique spiro structure contributes to its superior performance compared to other similar compounds .
Eigenschaften
Molekularformel |
C31H21N |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
N-phenyl-9,9'-spirobi[fluorene]-4-amine |
InChI |
InChI=1S/C31H21N/c1-2-11-21(12-3-1)32-29-20-10-19-28-30(29)24-15-6-9-18-27(24)31(28)25-16-7-4-13-22(25)23-14-5-8-17-26(23)31/h1-20,32H |
InChI-Schlüssel |
JJGPFWKMBHXQHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C4=CC=CC=C4C35C6=CC=CC=C6C7=CC=CC=C57 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


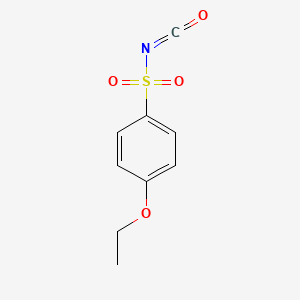
![1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13147358.png)
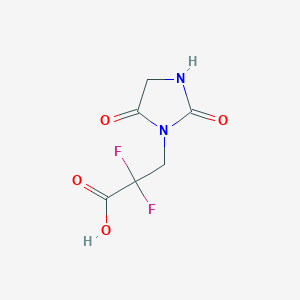
![5-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13147363.png)
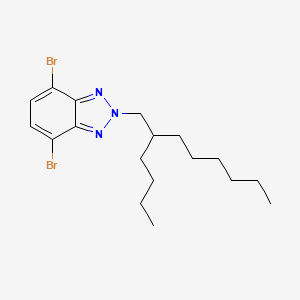



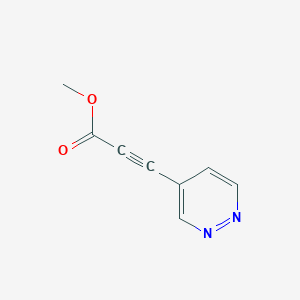
![(3S)-3-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13147390.png)
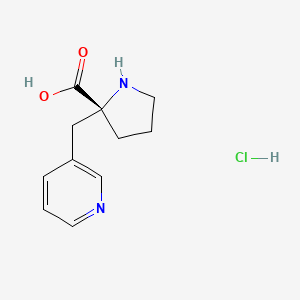
![N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide](/img/structure/B13147399.png)
![8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one](/img/structure/B13147417.png)
![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13147431.png)
